4-Cyclopropoxy-3-(methylthio)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine is an organic compound with the molecular formula C9H12N2OS It is a derivative of pyridine, featuring a cyclopropoxy group at the 4-position, a methylsulfanyl group at the 3-position, and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with the preparation of the appropriate boron reagent and halogenated pyridine derivative.
Reaction Conditions: The Suzuki–Miyaura coupling is typically carried out in the presence of a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. The reaction is conducted under an inert atmosphere, usually nitrogen or argon, at temperatures ranging from room temperature to 100°C.
Product Isolation: After the reaction is complete, the product is isolated through standard purification techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 4-cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It could be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and methylsulfanyl groups could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-2-(methylsulfanyl)pyridin-3-amine
- 4-Cyclopropoxy-3-(methylthio)pyridin-2-amine
Uniqueness
4-Cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both cyclopropoxy and methylsulfanyl groups provides a distinctive chemical environment that can be exploited in various applications.
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2OS/c1-13-8-7(12-6-2-3-6)4-5-11-9(8)10/h4-6H,2-3H2,1H3,(H2,10,11) |
InChI Key |
RFGJGJBYCINSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CN=C1N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.